N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
The compound N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 5-chloro-2-cyanophenyl group and a substituted ethyl bridge bearing both furan-2-yl and thiophen-2-yl moieties.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-6-5-12(10-21)15(9-13)23-19(25)18(24)22-11-14(16-3-1-7-26-16)17-4-2-8-27-17/h1-9,14H,11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJKGFUXFPBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Chloro-substituted cyanophenyl group
- Furan and thiophene rings
- Ethane diamide backbone
The molecular formula is , with a molecular weight of approximately 284.74 g/mol. The presence of multiple heteroatoms (N, O, S) and functional groups suggests a diverse range of interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of Schiff bases, which include furan and thiophene components, can induce apoptosis in cancer cell lines through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways
A notable study demonstrated that a related compound exhibited an IC50 value of 34 µM against HCT 116 cells, suggesting potential efficacy in targeting colorectal cancer .
Antimicrobial Activity
The compound's structural elements may contribute to antimicrobial properties. Schiff bases and their metal complexes have been reported to possess antibacterial and antifungal activities. For example, derivatives similar to this compound showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors. The chloro and nitrile groups may form hydrogen bonds with active sites, while the furan ring can engage in π-π stacking interactions. This dual interaction enhances binding affinity and modulates enzymatic activity.
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a related furan-thiophene derivative was tested against HeLa cells, demonstrating significant cytotoxicity with an IC50 value of 25 µM .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related Schiff bases against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives displayed higher efficacy compared to standard antibiotics .
Comparative Analysis
| Compound | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 34 | HCT 116 |
| Compound B | Antimicrobial | 25 | Staphylococcus aureus |
| This compound | Potentially Anticancer/Antimicrobial | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
Table 1: Structural Comparison of Ethanediamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups: The 5-chloro-2-cyanophenyl group distinguishes it from compounds like ’s methoxyphenyl derivative, where electron-donating groups may alter binding affinities .
- Backbone Flexibility : The ethyl bridge allows conformational flexibility, similar to hydroxyethyl analogs in and , but without hydroxyl groups that could influence solubility or hydrogen bonding .
Q & A
Q. What are the recommended synthetic routes for N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step organic reactions. A feasible approach includes:
- Step 1 : Functionalization of the thiophene and furan rings via Friedel-Crafts acylation or nucleophilic substitution to introduce reactive groups (e.g., methyl or acetyl) .
- Step 2 : Formation of the ethanediamide backbone by reacting oxalyl chloride with the substituted phenyl and heterocyclic amines under inert conditions (e.g., N₂ atmosphere) .
- Step 3 : Purification via column chromatography or recrystallization using solvents like ethyl acetate/petroleum ether . Key challenges include controlling regioselectivity in heterocyclic ring functionalization and minimizing side reactions (e.g., over-acylation).
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze chemical shifts for aromatic protons (δ 6.8–8.2 ppm for thiophene/furan) and amide NH signals (δ 9.5–10.5 ppm) .
- IR Spectroscopy : Confirm C=O stretching (~1680–1720 cm⁻¹) and C≡N absorption (~2200 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (calculated via high-resolution MS) .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
The compound is likely polar due to its amide and heterocyclic groups. Recommended solvents:
- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility .
- Low-polarity solvents : Dichloromethane or ethyl acetate for purification steps . Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the cyanophenyl or amide groups.
Advanced Research Questions
Q. How can reaction intermediates during synthesis be isolated and characterized?
- Byproduct Identification : Monitor reactions using TLC or in-situ IR. For example, detected a trichloroethane-linked thiophene dimer (compound 3) via ¹H NMR (δ 4.5–5.5 ppm for CH-Cl₃) during chloroacetamide synthesis .
- Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography. Use X-ray crystallography for ambiguous structures, as demonstrated for trichloroacetamide derivatives .
Q. What strategies mitigate contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR/IR peaks (e.g., shifting NH signals due to H-bonding variability) can be resolved by:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design a degradation study:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC, focusing on hydrolysis of the amide bond or cyanophenyl group .
- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic amides) .
- Light Sensitivity : Expose to UV-Vis light (300–500 nm) and assess photodegradation products via LC-MS .
Q. What in silico methods predict the compound’s potential bioactivity?
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes using AutoDock Vina, leveraging structural similarities to anti-inflammatory or anticancer agents .
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP >3 suggests high membrane permeability) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/CN groups) with bioactivity trends in analogous compounds .
Methodological Notes
- Contradiction Handling : and report divergent synthetic yields for chloroacetamides (70–85% vs. 50–60%). This may arise from differences in catalysts (e.g., triethylamine vs. DMAP) or solvent polarity .
- Advanced Purification : For trace impurities, employ preparative HPLC with a C18 column and acetonitrile/water gradient .
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity of cyanophenyl intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
